REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH2:8][C:7]([CH2:10][CH3:11])([CH3:9])[NH:6][C:5]2([CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)N=1)[CH3:2].[Br-].[NH4+].[OH2:19]>CO>[CH2:10]([C:7]1([CH3:9])[CH2:8][C:3](=[O:19])[CH:1]([CH3:2])[C:5]2([CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[NH:6]1)[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC2(NC(C1)(C)CC)CCCCC2
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Br-].[NH4+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at room temperature for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Methanol was removed by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was then distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(NC2(C(C(C1)=O)C)CCCCC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |